Aqueous Solubility of Uric Acid Compared to Hypoxanthine and Xanthine at Physiological and Acidic pH
Uric acid exhibits intermediate aqueous solubility between its precursors hypoxanthine and xanthine across a clinically relevant pH range. At pH 5.0, uric acid solubility is 150 mg/L, which is 3-fold higher than xanthine (50 mg/L) but 9.3-fold lower than hypoxanthine (1,400 mg/L). At pH 7.0, uric acid solubility increases to 2,000 mg/L, which is 15.4-fold higher than xanthine (130 mg/L) and 1.33-fold higher than hypoxanthine (1,500 mg/L) [1].
| Evidence Dimension | Aqueous solubility (mg/L) at pH 5.0 and pH 7.0 |
|---|---|
| Target Compound Data | pH 5.0: 150 mg/L; pH 7.0: 2,000 mg/L |
| Comparator Or Baseline | Hypoxanthine: pH 5.0: 1,400 mg/L, pH 7.0: 1,500 mg/L; Xanthine: pH 5.0: 50 mg/L, pH 7.0: 130 mg/L |
| Quantified Difference | At pH 7.0, uric acid is 15.4-fold more soluble than xanthine and 1.33-fold more soluble than hypoxanthine |
| Conditions | Aqueous solution, 37°C, reported in mg/L |
Why This Matters
The 15.4-fold solubility difference between uric acid and xanthine at physiological pH directly impacts crystallization risk in supersaturation studies and in vitro stone formation models.
- [1] Nature Clinical Practice Oncology. Table 2: Solubility of purine analogs and calcium phosphate at pH 5.0 and 7.0. View Source
